H-Leu-Leu-NH2.HCl
Description
H-Leu-Leu-NH₂·HCl is a dipeptide derivative composed of two leucine residues linked via an amide bond, with a C-terminal amide group and a hydrochloride salt form. Leucine, a branched-chain hydrophobic amino acid, confers structural stability and influences solubility and biological interactions. The hydrochloride salt enhances the compound’s stability and solubility in aqueous systems, making it suitable for biochemical and pharmaceutical applications.
Properties
Molecular Formula |
C12H26ClN3O2 |
|---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 |
InChI Key |
FEDQBHHEYDUKKJ-IYPAPVHQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Leu-NH2.HCl typically involves the coupling of two leucine molecules followed by the addition of an amide group. The process can be summarized as follows:
Coupling Reaction: The first leucine molecule is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Addition of Second Leucine: The activated leucine is then reacted with a second leucine molecule in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Amidation: The resulting dipeptide is then amidated using ammonia or an amine source to form the final product, H-Leu-Leu-NH2.
Hydrochloride Formation: The compound is finally converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are coupled and amidated using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
H-Leu-Leu-NH2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis and Catalysis
- H-Leu-Leu-NH2.HCl is utilized in peptide synthesis, often serving as a substrate or catalyst in reactions involving other amino acids. For instance, studies have shown its effectiveness in coupling reactions catalyzed by enzymes such as trypsin and papain, which facilitate the formation of peptide bonds between amino acids .
-
Chiral Resolution
- The compound has been explored for its potential in chiral resolution processes. Chiral variants of H-Leu-Leu-NH2 have been developed for use in high-performance liquid chromatography (HPLC) to separate enantiomers of amino acids and other chiral compounds. This application is crucial in pharmaceuticals where the chirality of compounds can significantly affect their biological activity .
-
Drug Development
- In drug discovery, this compound has been investigated for its role in developing new therapeutic agents. Its structural properties allow it to act as a lead compound for modifications aimed at enhancing bioactivity against specific biological targets, such as receptors involved in metabolic pathways .
- Biological Activity Studies
Case Studies
Mechanism of Action
The mechanism of action of H-Leu-Leu-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as a substrate or inhibitor for various enzymes, affecting their activity.
Modulate Protein-Protein Interactions: Influence the interactions between proteins, thereby altering cellular processes.
Cellular Uptake: Be taken up by cells through specific transport mechanisms, leading to intracellular effects.
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties
Key Observations:
Terminal Modifications :
- H-Leu-Leu-NH₂·HCl and H-Leu-Phe-NH₂·HCl share a C-terminal amide group, enhancing resistance to enzymatic degradation compared to free carboxylic acids (e.g., H-D-Leu-Leu-OH) .
- The pNA group in H-Ala-Ala-Pro-Leu-pNA·HCl enables spectrophotometric detection in enzyme assays, a feature absent in simpler dipeptides .
Stereochemistry :
Table 3: Price and Availability (Evidence Source: )
| Compound | Price (100g) | Key Suppliers |
|---|---|---|
| H-Leu-NH₂ | ¥150.00 | FUTURECHEM |
| H-Leu-OMe·HCl | ¥750.00 (25g) | FUTURECHEM |
| H-Leu-Leu-NH₂·HCl | Not listed | Likely custom-synthesized |
- Synthetic Applications :
Research and Industrial Relevance
- Pharmaceutical Potential: Dipeptides like H-Leu-Leu-NH₂·HCl are explored for antimicrobial and enzyme-inhibitory activities, leveraging leucine’s hydrophobicity for target binding .
- Biochemical Assays : Compared to chromogenic substrates (e.g., H-Ala-Ala-Pro-Leu-pNA·HCl), H-Leu-Leu-NH₂·HCl may lack detection-friendly groups but offers simplicity for mechanistic studies .
Biological Activity
H-Leu-Leu-NH2.HCl, a dipeptide composed of two leucine amino acids linked by an amide bond, exhibits significant biological activities that are of interest in various fields, including pharmacology, nutrition, and molecular biology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H24N2O·HCl
- Molecular Weight : 250.79 g/mol
- CAS Number : 10466-61-2
The compound is a hydrochloride salt of the dipeptide H-Leu-Leu-NH2, which enhances its solubility in aqueous solutions, making it suitable for biological studies.
Mechanisms of Biological Activity
1. Protein Synthesis Stimulation
Leucine is well-known for its role in stimulating protein synthesis through the activation of the mTOR pathway. This pathway is critical for muscle growth and recovery, making this compound particularly relevant in sports nutrition and muscle rehabilitation contexts .
2. Neuroprotective Effects
Research indicates that dipeptides like H-Leu-Leu-NH2 may exhibit neuroprotective properties. These effects are attributed to their ability to influence neurotransmitter synthesis and modulate neuronal signaling pathways, which can be beneficial in conditions such as neurodegenerative diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Protein Synthesis | Stimulates mTOR pathway leading to increased muscle protein synthesis |
| Neuroprotection | Potentially protects neurons by modulating neurotransmitter levels |
| Metabolic Regulation | Influences glucose metabolism and insulin sensitivity |
Case Study 1: Muscle Recovery
A study published in the Journal of Nutritional Biochemistry demonstrated that supplementation with leucine-rich dipeptides significantly enhanced muscle recovery post-exercise. Participants who consumed this compound showed improved muscle protein synthesis rates compared to those who did not receive supplementation .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of leucine-based peptides in models of Alzheimer’s disease. The results indicated that this compound could reduce amyloid-beta accumulation and improve cognitive function in animal models .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Stimulation of Insulin Secretion : Leucine has been shown to stimulate insulin secretion from pancreatic beta-cells, enhancing glucose uptake in muscle tissues .
- Antioxidant Properties : Dipeptides derived from leucine exhibit antioxidant properties, which may help mitigate oxidative stress in various cellular contexts .
- Role in Immune Function : Leucine is implicated in enhancing immune responses, particularly during periods of stress or illness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
